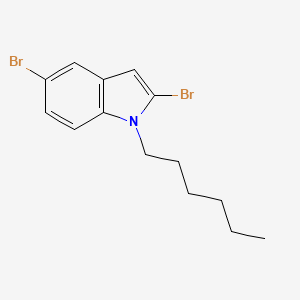

2,5-Dibromo-1-hexyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

570411-98-2 |

|---|---|

Molecular Formula |

C14H17Br2N |

Molecular Weight |

359.10 g/mol |

IUPAC Name |

2,5-dibromo-1-hexylindole |

InChI |

InChI=1S/C14H17Br2N/c1-2-3-4-5-8-17-13-7-6-12(15)9-11(13)10-14(17)16/h6-7,9-10H,2-5,8H2,1H3 |

InChI Key |

DUAICTJLGKORBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)Br)C=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromo 1 Hexyl 1h Indole

Foundational Indole (B1671886) Ring Formation Strategies for Brominated Precursors

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry. For a molecule like 2,5-Dibromo-1-hexyl-1H-indole, this can be achieved by employing precursors that already contain the desired bromine substitution pattern.

Adaptations of Classical Indole Syntheses (e.g., Fischer, Larock) for Halogenated Systems

Classical methods for indole synthesis remain highly relevant, though they often require adaptation to accommodate halogenated substrates. wikipedia.orgbyjus.com The Fischer indole synthesis, discovered in 1883, is a robust method that involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comthermofisher.com In the context of 2,5-dibromoindoles, this would typically involve the reaction of (2,5-dibromophenyl)hydrazine (B151000) with a suitable carbonyl compound. The reaction proceeds through a phenylhydrazone intermediate, which, upon protonation and subsequent nih.govnih.gov-sigmatropic rearrangement, cyclizes to form the indole ring. wikipedia.org The presence of electron-withdrawing bromine atoms on the phenylhydrazine ring can decrease its nucleophilicity, potentially requiring more forceful reaction conditions, such as stronger acids or higher temperatures, to achieve cyclization. lookchem.com

The Larock indole synthesis, a palladium-catalyzed heteroannulation, offers a powerful alternative for constructing 2,3-disubstituted indoles from o-haloanilines and alkynes. nih.govub.eduwikipedia.org This methodology can be adapted for the synthesis of dibromoindoles by starting with a dibromo-substituted o-haloaniline. For instance, a 2,5-dibromo-o-iodoaniline could be coupled with an alkyne in the presence of a palladium catalyst. ub.edursc.org A key advantage of the Larock synthesis is its high regioselectivity, which is often controlled by the steric bulk of the alkyne substituent. ub.edu While originally developed for o-iodoanilines, modifications have enabled the use of more readily available o-bromoanilines and o-chloroanilines, often by employing specific ligands and solvents like N-methyl-2-pyrrolidone (NMP). wikipedia.org

Table 1: Comparison of Classical Indole Syntheses for Brominated Systems

| Synthesis Method | Starting Materials | Key Features | Potential Challenges with Halogenated Substrates |

| Fischer Indole Synthesis | Substituted phenylhydrazine, Aldehyde/Ketone | One of the oldest and most widely used methods. byjus.com | Reduced reactivity of halogenated phenylhydrazines may require harsh conditions. lookchem.com |

| Larock Indole Synthesis | o-Haloaniline, Disubstituted alkyne | Palladium-catalyzed, good regioselectivity. ub.edursc.org | Requires specific catalysts and conditions for less reactive haloanilines (e.g., bromo, chloro). wikipedia.org |

Modern Cyclization and Annulation Approaches for Dibromoindole Formation

Modern organic synthesis has introduced a variety of new methods for constructing complex heterocyclic systems, including dibromoindoles. nih.govfishersci.com Tandem benzannulation-cyclization strategies, for example, involve the reaction of vinylketenes with ynamides or ynehydrazides to create highly substituted phenols, which can then undergo cyclization to form the indole ring. mit.edu These advanced methods can offer high levels of control over substitution patterns and may be amenable to the synthesis of complex dibromoindoles.

Transition-metal-free approaches have also been developed. For instance, a one-pot synthesis of 2-sulfoximidoyl-3,6-dibromo indoles has been reported using N-Br sulfoximines as both the brominating and sulfoximinating reagents. mdpi.comresearchgate.net While this specific example leads to a different substitution pattern, the underlying principles of radical substitution could potentially be adapted for the synthesis of 2,5-dibromoindoles. researchgate.net

Regioselective Bromination of the Indole Core

An alternative and often more direct route to this compound involves the direct bromination of a pre-formed 1-hexyl-1H-indole. The key challenge in this approach is achieving the desired regioselectivity, as the indole ring has multiple positions susceptible to electrophilic attack.

Controlled Electrophilic Bromination for 2,5-Dibromo Substitution

Electrophilic aromatic substitution is a common method for introducing bromine atoms onto an indole ring. fiveable.me The electron-rich nature of the indole nucleus makes it highly reactive towards electrophiles. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. However, substitution at other positions, including C2, C5, C6, and C7, is also possible. To achieve the 2,5-dibromo substitution pattern, careful control of the brominating agent and reaction conditions is essential.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and various tribromide salts. nih.govorganic-chemistry.org The choice of solvent can significantly influence the outcome of the reaction. For instance, bromination of 3-substituted indoles with two equivalents of NBS in acetic acid has been shown to yield 2,6-dibromo derivatives, indicating that the benzene (B151609) ring can also be brominated under these conditions. clockss.org Achieving the specific 2,5-dibromo pattern on a 1-hexyl-1H-indole would likely require a systematic study of different brominating agents and solvent systems to optimize for the desired regioselectivity.

Directed Ortho-Metallation and Subsequent Bromination Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting lithiated intermediate can then be quenched with an electrophile, such as a bromine source (e.g., Br₂, C₂Br₂Cl₄), to introduce a bromine atom at a specific site.

In the context of indoles, the nitrogen atom, particularly when substituted with certain groups, can act as a DMG. For example, a 1-alkyl group on the indole nitrogen has been shown to direct lithiation. researchgate.net A strategy for synthesizing this compound could involve a stepwise approach. First, a directing group could be used to facilitate bromination at the C5 position. Subsequently, a second metalation/bromination step could be employed to introduce the bromine at the C2 position. The selectivity of these steps would be highly dependent on the specific directing group and the reaction conditions. For instance, studies on 5,7-dibromoindoles have shown that a 1-alkyl group can direct a highly selective lithium-bromine exchange at the 7-position. researchgate.net This highlights the potential for fine-tuning the regioselectivity of metalation on the indole core.

Impact of Reaction Conditions and Protecting Groups on Bromination Selectivity

The outcome of indole bromination is highly sensitive to the reaction conditions and the presence of protecting groups. clockss.org Temperature, solvent polarity, and the nature of the brominating agent all play a crucial role in determining which positions on the indole ring are substituted. For example, the bromination of 2,3-dialkylindoles can yield stable 3-bromoindolenines in the presence of a base, which can then rearrange or react further depending on the conditions. cdnsciencepub.com

Protecting the indole nitrogen with a suitable group can significantly alter the regioselectivity of bromination. A bulky protecting group can sterically hinder attack at the C2 and C7 positions, favoring substitution at other sites. Conversely, certain protecting groups can act as DMGs, as discussed previously, to direct bromination to a specific ortho position. The choice of protecting group and the subsequent deprotection step are therefore critical considerations in a multi-step synthesis of this compound. The use of a triisopropylsilyl (TIPS) group on the indole nitrogen, for example, is common in syntheses involving lithiation steps. acs.org

Table 2: Factors Influencing Regioselective Bromination of Indoles

| Factor | Influence on Bromination | Example |

| Brominating Agent | Reactivity and selectivity vary. | NBS is a common and often milder alternative to Br₂. nih.gov |

| Solvent | Can affect the solubility of reagents and stabilize intermediates. | Acetic acid can be used as a solvent for bromination with NBS. clockss.org |

| Temperature | Can influence kinetic vs. thermodynamic product distribution. | Low temperatures are often used in directed ortho-metalation to maintain the stability of the lithiated intermediate. acs.org |

| Protecting/Directing Groups | Can block certain positions or direct the electrophile to a specific site. | A 1-alkyl group can direct lithium-bromine exchange. researchgate.net |

N-Alkylation with the Hexyl Moiety

The direct attachment of a hexyl group to the nitrogen atom of 2,5-dibromo-1H-indole is a common and extensively studied approach. This transformation requires careful control to ensure selective N-alkylation over potential C-alkylation, particularly at the C3 position, which is also nucleophilic.

Transition metal catalysis, particularly with palladium, offers powerful methods for the N-alkylation of indoles. While direct palladium-catalyzed N-hexylation of 2,5-dibromo-1H-indole with a hexyl halide is not extensively detailed, analogous palladium-catalyzed N-allylations and N-arylations provide a framework for this transformation. For instance, palladium-catalyzed aza-Wacker type reactions have been successfully employed for the N-functionalization of indoles with olefins. nih.govbeilstein-journals.org These reactions often utilize a palladium(II) catalyst and an oxidant, and the selectivity for N-alkylation over C-alkylation can be influenced by the choice of ligands and reaction conditions. nih.govunimi.it For example, the use of specific ligands can prevent undesired side reactions and decomposition of the indole substrate. nih.gov

Organocatalysis presents a metal-free alternative for N-alkylation. While specific organocatalytic methods for the hexylation of 2,5-dibromo-1H-indole are not prominent in the literature, broader studies on N-alkylation of amines using organocatalysts like triarylboranes have been reported. semanticscholar.org However, in the case of unsubstituted indoles, these reactions have shown a strong preference for C-alkylation at the C3 position. semanticscholar.org This highlights a significant challenge in achieving N-selectivity with certain organocatalytic systems.

| Catalyst System | Substrate Scope | Key Features |

| Palladium(II) with oxidant | Indoles and olefins | Aza-Wacker type reaction, selectivity influenced by ligands. nih.govbeilstein-journals.orgunimi.it |

| Triarylboranes | Diarylamines, carbazoles | Metal-free, but can favor C-alkylation in indoles. semanticscholar.org |

Metal-free approaches for N-alkylation are gaining traction due to their cost-effectiveness and reduced environmental impact. A notable method is the reductive N-alkylation of indoles using aldehydes as the alkylating agent and a silane (B1218182) reductant. nih.govsci-hub.ruacs.org This simple, metal-free protocol has demonstrated a broad substrate scope, accommodating various substituted indoles and both aromatic and aliphatic aldehydes. nih.govsci-hub.ru This method could be directly applicable to the synthesis of this compound by using hexanal (B45976) as the alkylating agent in the presence of 2,5-dibromo-1H-indole. The reaction typically proceeds in good yields and has been successfully scaled up. sci-hub.ru

Another metal-free strategy involves phase-transfer catalysis (PTC). The N-alkylation of imides has been achieved under solvent-free conditions using phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net Similar conditions, often employing a base like potassium carbonate, could be adapted for the N-hexylation of 2,5-dibromo-1H-indole with hexyl bromide.

Achieving chemoselectivity (N- vs. C-alkylation) and regioselectivity is paramount in the synthesis of N-alkylated indoles. The inherent nucleophilicity of both the N1 and C3 positions of the indole ring often leads to mixtures of products. mdpi.com

A groundbreaking approach for achieving chemoselective N-alkylation is the use of aqueous microdroplets. researchgate.netx-mol.comnih.govresearchgate.net Research has shown that three-component Mannich-type reactions of indoles, conducted in microdroplets without any catalyst, yield exclusively N-alkylation products. researchgate.netx-mol.comnih.gov This is in stark contrast to the same reaction performed in the bulk phase, which typically requires a catalyst and produces C-alkylation products. researchgate.netx-mol.com While the reported yields for N-alkylation in microdroplets are moderate (up to 53%), this method offers a unique pathway to control selectivity. researchgate.netx-mol.comnih.gov

The regioselectivity of N-alkylation can also be influenced by the choice of base and solvent. Studies on the N-alkylation of the related 1H-indazole scaffold have demonstrated that specific combinations, such as sodium hydride in tetrahydrofuran, can favor N1-alkylation. d-nb.info Similar systematic screening of reaction conditions could optimize the N1-hexylation of 2,5-dibromo-1H-indole. Furthermore, density functional theory (DFT) calculations have been used to understand the mechanistic basis for regioselectivity in N-alkylation, suggesting that chelation and non-covalent interactions can direct the outcome of the reaction. nih.gov

| Method | Selectivity | Key Features |

| Microdroplet Reaction | N-alkylation | Catalyst-free, three-component Mannich-type reaction. researchgate.netx-mol.comnih.gov |

| Base and Solvent Optimization | N1-alkylation | Systematic screening can identify optimal conditions. d-nb.info |

| DFT-guided Synthesis | N1 vs. N2 alkylation | Mechanistic insights aid in rational design of selective methods. nih.gov |

Integrated Synthetic Pathways for this compound

Integrated pathways, which combine multiple reaction steps into a single sequence or pot, offer significant advantages in terms of efficiency and resource utilization.

The synthesis of this compound can be achieved through a logical sequence of reactions starting from simpler, commercially available materials. A plausible route would involve the initial synthesis of the N-hexyl-indole, followed by selective bromination at the C2 and C5 positions. Alternatively, a pre-brominated indole could be N-alkylated. A metal-free method for the sequential 1,3-alkylation of a substituted indole has been demonstrated, showcasing the potential for controlled multi-step functionalization in a single pot. nih.gov

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single operation. frontiersin.orgorganic-chemistry.orgnih.govmdpi.com These reactions are characterized by their high atom economy and operational simplicity. frontiersin.org

A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This approach could potentially be adapted to generate the target molecule. Furthermore, a green one-pot method for the 2,3,6-trifunctionalization of N-alkyl indoles has been reported, yielding 2-sulfoximidoyl-3,6-dibromo indoles. researchgate.net While the substitution pattern is different, this demonstrates the feasibility of one-pot multi-halogenation and functionalization of N-alkylated indoles.

The development of one-pot syntheses of N-alkyl indoles from indoline-2-carboxylic acids and alkyl halides via oxidative decarboxylative aromatization also presents a viable, metal-free route. sioc-journal.cn This method's good compatibility could allow for the synthesis of this compound in a streamlined fashion.

| Strategy | Description | Advantages |

| Sequential Reaction | Stepwise functionalization of the indole core. | Controlled introduction of substituents. nih.gov |

| One-Pot/Multicomponent | Combination of multiple reactions in a single vessel. | High efficiency, atom economy, and operational simplicity. frontiersin.orgorganic-chemistry.orgrsc.orgsioc-journal.cn |

Application of Green Chemistry Principles in Synthesis Optimization

The growing emphasis on sustainable chemical manufacturing has spurred research into the application of green chemistry principles to the synthesis of heterocyclic compounds, including indole derivatives. While specific studies on the green synthesis of this compound are not extensively detailed in current literature, the principles of green chemistry can be applied to optimize its synthetic routes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound include the selection of environmentally benign solvents, the use of catalysts to improve reaction efficiency, and the design of processes with high atom economy. For instance, traditional bromination reactions often employ elemental bromine, which is highly toxic and corrosive. A greener approach would involve the use of alternative brominating agents that are safer and easier to handle.

Moreover, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent usage and waste generation. mdpi.comresearchgate.net Such methodologies align with the principles of process intensification, a key aspect of green engineering.

While direct arylation polymerization (DArP) is a more sustainable alternative for creating conjugated polymers, its underlying C-H activation strategy offers insights into greener synthetic pathways for smaller molecules as well. researchgate.net This approach can reduce the number of synthetic steps required, which in turn minimizes waste. researchgate.net The principles of using less hazardous solvents and transition-metal catalysts from DArP research can be adapted to the synthesis of specific indole compounds. researchgate.net

The table below outlines potential green chemistry approaches that could be investigated for the synthesis of this compound, based on general advancements in the synthesis of related indole derivatives.

| Green Chemistry Principle | Potential Application in Synthesis of this compound | Research Findings in Related Syntheses |

| Use of Safer Solvents | Replacing hazardous solvents like halogenated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. | The use of aqueous media and solvent-free conditions has been successfully demonstrated in the synthesis of various bisindole derivatives, leading to high yields and reduced environmental impact. mdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot syntheses and C-H activation strategies, such as those used in direct arylation, inherently improve atom economy by reducing the number of steps and byproducts. researchgate.netresearchgate.net |

| Catalysis | Employing catalysts to enhance reaction rates, selectivity, and reduce energy consumption. Using recyclable catalysts. | A variety of catalysts, including 12-tungstophosphoric acid and amino-functionalized silica, have been used for the synthesis of indole derivatives under mild conditions. mdpi.com |

| Alternative Reagents | Substituting hazardous reagents with safer alternatives. For bromination, this could involve using N-bromosuccinimide (NBS) or other solid brominating agents in place of liquid bromine. | N-Br sulfoximines have been utilized as both brominating and sulfoximinating reagents in the green one-pot synthesis of other dibromo indoles. mdpi.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. | Ultrasound irradiation has been employed to accelerate reactions for the synthesis of bisindole derivatives at low temperatures. mdpi.com |

The optimization of the synthesis of this compound through the lens of green chemistry presents a valuable opportunity to develop more sustainable and environmentally responsible chemical processes. Future research in this area would likely focus on the practical implementation and quantitative assessment of these green approaches to validate their effectiveness in reducing the environmental impact of its synthesis.

Advanced Spectroscopic and Diffraction Characterization of 2,5 Dibromo 1 Hexyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. For 2,5-Dibromo-1-hexyl-1H-indole, the spectrum would be expected to show distinct signals corresponding to the protons on the indole (B1671886) ring and the hexyl chain. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (multiplicity) revealing their coupling relationships. The protons of the hexyl group would be found in the upfield region, with the methylene (B1212753) group attached to the nitrogen atom appearing as a triplet at approximately 4.1 ppm. The subsequent methylene groups of the hexyl chain would show complex multiplets, while the terminal methyl group would appear as a triplet around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole H-3 | ~6.5 | Doublet |

| Indole H-4 | ~7.6 | Doublet |

| Indole H-6 | ~7.2 | Doublet of Doublets |

| Indole H-7 | ~7.4 | Doublet |

| N-CH₂ | ~4.1 | Triplet |

| (CH₂)₄ | 1.2-1.8 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would display signals for each unique carbon atom in the indole ring and the hexyl chain. The carbon atoms bonded to bromine would be significantly shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Indole C-2 | ~128 |

| Indole C-3 | ~103 |

| Indole C-3a | ~130 |

| Indole C-4 | ~123 |

| Indole C-5 | ~115 (C-Br) |

| Indole C-6 | ~122 |

| Indole C-7 | ~112 |

| Indole C-7a | ~137 |

| N-CH₂ | ~47 |

| CH₂ | ~31 |

| CH₂ | ~29 |

| CH₂ | ~26 |

| CH₂ | ~22 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, confirming the sequence of protons in the hexyl chain and their relationships within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹H and ¹³C signals.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule (C₁₄H₁₇Br₂N). A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key diagnostic feature. The fragmentation pattern would likely involve the loss of the hexyl chain and bromine atoms, providing further structural confirmation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the aliphatic hexyl chain, C=C stretching of the indole ring, and C-N stretching. The presence of the C-Br bonds would result in absorptions in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1360-1250 |

Note: These are predicted values.

Reactivity and Chemical Transformations of 2,5 Dibromo 1 Hexyl 1h Indole

Functionalization of Bromine Substituents

The presence of two bromine atoms on the indole (B1671886) core allows for selective or sequential functionalization, making 2,5-Dibromo-1-hexyl-1H-indole a valuable building block in organic synthesis. These halogen atoms are prime candidates for reactions that form new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for C–C bond formation in modern organic synthesis. The bromine substituents of this compound are ideal partners for these transformations.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron species (like a boronic acid or ester) with an organic halide, is a highly effective method for creating biaryl or aryl-alkenyl linkages. nih.govyoutube.com While direct studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems like 2,5-dibromo-3-hexylthiophene. rsc.orgmdpi.com In these cases, selective mono-arylation or double arylation can be achieved by controlling the stoichiometry of the reagents. rsc.org A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄ or Cs₂CO₃), and a suitable solvent like 1,4-dioxane (B91453) or toluene, often with an aqueous co-solvent. nih.govrsc.org The reaction generally proceeds at elevated temperatures (e.g., 90 °C) to afford good to excellent yields of the coupled products. rsc.org The electronic properties of the arylboronic acid can influence the reaction efficiency. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromo-heterocycles with Arylboronic Acids (based on thiophene (B33073) analogues) Data extrapolated from studies on 2,5-dibromo-3-hexylthiophene, a close structural analogue.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 80 |

The Stille coupling offers another route for C–C bond formation by reacting the dibromoindole with an organotin compound (organostannane) in the presence of a palladium catalyst. researchgate.netthermofisher.comacs.org The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. thermofisher.com A key advantage of Stille coupling is the stability and tolerance of organostannane reagents to a variety of functional groups. acs.org However, a significant drawback is the toxicity of the tin reagents and byproducts. researchgate.netthermofisher.com

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. youtube.comnih.gov For this compound, this reaction could be employed to introduce vinyl groups at the C2 and/or C5 positions. The reaction is typically catalyzed by a palladium source, such as Pd(OAc)₂ or Na₂PdCl₄, often in the presence of a phosphine (B1218219) ligand and a base. beilstein-journals.orgmdpi.com Studies on the Heck diversification of halo-indoles have demonstrated that these reactions can be performed under aqueous conditions, enhancing the green chemistry profile of the method. beilstein-journals.org The choice of catalyst, ligand, and reaction conditions can be tuned to control the reaction's efficiency and selectivity. beilstein-journals.org

The formation of carbon-heteroatom bonds is crucial for synthesizing molecules with applications in pharmaceuticals and materials science. The bromine atoms of this compound are suitable electrophilic partners for such couplings.

Palladium-catalyzed C–N cross-coupling, commonly known as the Buchwald-Hartwig amination , enables the formation of aryl amines from aryl halides. wikipedia.org This reaction would allow for the introduction of primary or secondary amines, amides, or other nitrogen-containing groups at the C2 and C5 positions of the indole. The process typically requires a palladium catalyst, a suitable phosphine ligand (such as Xantphos), and a base like Cs₂CO₃. researchgate.net The versatility and reliability of this methodology have made it a standard procedure for synthesizing amine derivatives. youtube.com

For C–S bond formation, while palladium-catalyzed methods exist, the Ullmann condensation offers a classic and effective alternative. wikipedia.org This copper-catalyzed reaction couples aryl halides with thiols or thiophenols to form aryl thioethers. dntb.gov.ua Modern protocols often use copper nanoparticles or soluble copper(I) catalysts, sometimes under ligand-free conditions, to improve reactivity and allow for milder reaction conditions, including room temperature in some cases. dntb.gov.ua This method would be suitable for introducing sulfur-based functional groups onto the indole scaffold.

Direct nucleophilic aromatic substitution (SₙAr) on an electron-rich aromatic system like indole is generally challenging. The indole ring's high electron density disfavors attack by nucleophiles unless the ring is activated by potent electron-withdrawing groups. While some specialized examples of nucleophilic substitution on activated indole nuclei exist rsc.org, this pathway is not a common strategy for functionalizing the bromine centers of this compound. Metal-catalyzed cross-coupling reactions, as described above, are far more efficient and general for replacing the bromine atoms with other functional groups.

Reactions Involving the Indole Ring System

Beyond the functionalization of its bromo-substituents, the indole core of this compound can participate in reactions that modify the heterocyclic ring itself.

Electrophilic aromatic substitution (SₑAr) is a hallmark reaction of aromatic compounds, including indoles. researchgate.netrsc.org The indole nucleus is highly activated towards electrophiles due to the electron-donating nature of the nitrogen atom. The regioselectivity of substitution is governed by the directing effects of the existing substituents. In this compound, the powerful activating and C3-directing effect of the pyrrole (B145914) nitrogen typically dominates. The C3 position is the most nucleophilic and sterically accessible site for electrophilic attack.

The bromine atoms at C2 and C5 are deactivating groups but are ortho-, para-directing, which would influence substitution at the C4, C6, and C7 positions of the benzene (B151609) portion of the ring. However, the activation provided by the nitrogen atom makes the C3 position the most probable site for reactions such as nitration, halogenation, or Friedel-Crafts acylation. researchgate.net

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, which is a powerful strategy for increasing molecular complexity and accessing novel chemical space. Indoles are excellent substrates for such transformations, leading to the formation of valuable scaffolds like indolines and spiroindolenines. rsc.org

Several strategies can be envisioned for the dearomatization of this compound. Oxidative dearomatization , often catalyzed by palladium(II), can convert indoles into indolones or fused indolines. rsc.org Other transition metals, such as ruthenium, have been used to catalyze intramolecular allylic dearomatization reactions. rsc.org Furthermore, catalytic asymmetric dearomatization (CADA) has emerged as a sophisticated method to produce chiral 3D molecules directly from planar indoles, often using chiral catalysts to control stereochemistry. wikipedia.org These reactions typically involve an initial functionalization or cycloaddition event that disrupts the aromaticity of the indole ring. Subsequent chemical steps can either maintain the dearomatized state or involve a rearomatization step to yield a highly functionalized indole derivative. Such strategies provide access to complex polycyclic indole alkaloids and other architecturally novel compounds.

Cycloaddition Reactions of the Indole Nucleus

The indole core, despite its aromaticity, can participate in cycloaddition reactions, acting as either the diene or dienophile component, or as a 1,3-dipole precursor. The presence of two bromine atoms on the indole ring of this compound significantly influences its reactivity in these transformations. These electron-withdrawing groups decrease the electron density of the indole system, which can affect the feasibility and outcome of cycloaddition reactions.

Diels-Alder Reactions:

In a normal electron-demand Diels-Alder reaction, the indole would act as the diene. However, indoles are generally reluctant dienes due to the disruption of aromaticity in the transition state. The electron-withdrawing nature of the bromine substituents in this compound would further disfavor its participation as an electron-rich diene. wikipedia.org

Conversely, indoles can function as dienophiles, particularly when the indole nucleus is electron-deficient. nih.gov Photocatalytic methods have been developed for the Diels-Alder reaction of indoles with electron-rich dienes. nih.gov In such cases, the indole acts as the dienophile. For this compound, the bromine atoms would enhance its dienophilic character. For instance, various substituted indoles, including those with halogen substituents, have been shown to undergo [4+2] cycloadditions with dienes like 1,3-cyclohexadiene (B119728) under photocatalytic conditions to form tetrahydrocarbazole derivatives. nih.gov

It is also conceivable for the benzene portion of the indole to act as the diene component, particularly in the formation of indolynes. For example, o-dibromoindoles can be converted to the corresponding indolynes, which then undergo Diels-Alder reactions. nih.gov While 2,5-dibromo substitution does not directly lend itself to this, it highlights the potential for the benzenoid ring to participate in cycloadditions.

[3+2] Cycloaddition Reactions:

[3+2] cycloaddition reactions, a type of 1,3-dipolar cycloaddition, are a common way to construct five-membered rings. sci-rad.com Indoles can serve as precursors to the three-atom component in these reactions. For example, N-alkyl indoles can react with ketene (B1206846) dithioacetals in the presence of a strong acid to form cyclopenta[b]indoles via a [3+2] cycloaddition pathway. globethesis.com In the case of this compound, the N-hexyl group is suitable for this type of transformation.

Furthermore, photocatalyzed [3+2] cycloadditions between N-H indoles and vinyldiazo species have been reported to yield fused ring systems. nih.gov While the subject compound is N-alkylated, this demonstrates the general capacity of the indole scaffold to undergo such reactions. The electronic effect of the bromine atoms would likely influence the regioselectivity of the cycloaddition. wikipedia.org

| Cycloaddition Type | Role of Indole | Expected Reactivity of this compound | Potential Products |

| Diels-Alder | Dienophile | Enhanced reactivity due to electron-withdrawing bromine atoms. | Tetrahydrocarbazole derivatives |

| [3+2] Cycloaddition | 1,3-Dipole Precursor | Feasible, with regioselectivity influenced by bromine substitution. | Cyclopenta[b]indoles, Pyrrolidinyl-indoles |

Chemical Modifications of the N-Hexyl Chain

The terminal methyl group of the N-hexyl chain is a potential site for functionalization, although it is generally less reactive than other positions on the molecule. Methods for the selective functionalization of terminal, unactivated C-H bonds often involve radical-based approaches. iu.edu

Radical-Mediated Functionalization:

Free radical reactions can be employed to introduce functionality at the terminus of the alkyl chain. For instance, photoredox catalysis can generate alkyl radicals, which can then be trapped by various reagents. rsc.org While specific examples for N-hexylindoles are not abundant, the principles of selective C-H functionalization are applicable. For example, radical initiators can selectively abstract hydrogen atoms from H-terminated carbon surfaces to initiate grafting, a principle that can be conceptually applied to the selective functionalization of the least sterically hindered terminal methyl group. nih.gov

Biocatalytic Functionalization:

Enzymatic methods offer a high degree of selectivity for the hydroxylation of unactivated C-H bonds. nih.gov Cytochrome P450 monooxygenases, for example, are known to catalyze the terminal hydroxylation of alkyl chains. Such a biocatalytic approach could potentially convert the N-hexyl group of this compound into a 6-hydroxyhexyl group, providing a handle for further chemical elaboration.

| Functionalization Method | Reagents/Conditions | Potential Product | Notes |

| Radical-Mediated | Photoredox catalyst, radical initiator | 2,5-Dibromo-1-(6-functionalized-hexyl)-1H-indole | Allows for the introduction of a variety of functional groups. |

| Biocatalytic Hydroxylation | Cytochrome P450 enzyme | 2,5-Dibromo-1-(6-hydroxyhexyl)-1H-indole | Highly selective for terminal hydroxylation. |

The N-alkyl substituent, in this case, a hexyl group, can influence the reactivity of the indole nucleus in several ways:

Steric Effects:

The N-hexyl group can sterically hinder reactions at the N-1 position and potentially at the adjacent C-7 position of the indole ring. This steric bulk can be advantageous in directing reactions to other positions of the indole nucleus. For instance, in reactions where both N- and C-alkylation are possible, a bulky N-substituent can favor C-alkylation. rsc.org

Electronic Effects:

Alkyl groups are weakly electron-donating through an inductive effect. This can slightly increase the electron density of the indole nucleus, although this effect is likely modest and counteracted by the strong electron-withdrawing effect of the two bromine atoms.

Solubility and Physical Properties:

The hexyl group significantly increases the lipophilicity of the molecule compared to an N-H or N-methyl indole. This affects its solubility in various solvents, which can be a critical parameter in designing reaction conditions.

Influence on Biological Activity:

In the context of biologically active indoles, the length of the N-alkyl chain can be critical for receptor binding. Studies on cannabimimetic indoles have shown that an optimal alkyl chain length (typically around five carbons) is required for high-affinity binding to cannabinoid receptors. nih.gov A longer chain, such as a heptyl group, can lead to a dramatic decrease in binding affinity. nih.gov This suggests that the N-hexyl group in this compound may be of a suitable length to participate in specific biological interactions, thereby modulating its potential pharmacological profile.

Applications in Advanced Materials Science Based on 2,5 Dibromo 1 Hexyl 1h Indole Derived Architectures

Organic Electronic and Optoelectronic Materials

Indole (B1671886) derivatives are integral to the development of organic electronic materials due to their electron-donating nature and rigid, planar structure which can facilitate intermolecular charge transport. chim.it The functionalization at the nitrogen atom with alkyl chains, such as the hexyl group in the title compound, is a common strategy to improve the processability and tune the solid-state morphology of these materials. researchgate.net

The design of conjugated materials for organic electronics often revolves around the Donor-Acceptor (D-A) concept, which allows for precise tuning of the material's electronic energy levels (HOMO and LUMO) and optical bandgap. researchgate.net In this framework, the electron-rich indole unit typically serves as the electron donor. By polymerizing a monomer like 2,5-Dibromo-1-hexyl-1H-indole with an electron-deficient (acceptor) comonomer, a D-A copolymer can be synthesized with tailored optoelectronic properties suitable for specific applications. researchgate.net

The synthesis of these polymers is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. researchgate.netorganic-chemistry.org The bromine atoms on the this compound monomer are the active sites for these reactions, allowing it to be coupled with other aromatic monomers equipped with boronic acids/esters (Suzuki coupling) or organotin reagents (Stille coupling) to extend the π-conjugated backbone. organic-chemistry.orgmychemblog.com

The N-hexyl substituent plays a crucial role beyond simply imparting solubility. The length and branching of such alkyl chains influence the intermolecular packing, crystallinity, and thin-film morphology of the polymer, which are all critical factors for device performance. nih.govmdpi.com

Efficient charge carrier transport is fundamental to the performance of any organic electronic device. In materials derived from indole-based monomers, charge transport occurs via hopping between adjacent π-conjugated segments. The rate of this hopping is highly dependent on the electronic coupling between molecules, which is dictated by their spatial overlap and orientation. dtic.mildtic.mil

The regioregularity of the polymer backbone and the self-assembly of polymer chains into ordered domains significantly impact charge mobility. nih.gov The N-hexyl group on the indole nitrogen influences this self-assembly process. While providing solubility, these flexible chains can also affect the planarity of the polymer backbone and the degree of π-π stacking between chains. mdpi.com Theoretical modeling and experimental studies on related systems show that optimizing the side-chain engineering is a key strategy to enhance charge transport by promoting more ordered and aligned structures. nih.gov The use of fused heterocyclic monomers, for which indole is a key component, can lead to polymers with a high degree of coplanarity and improved charge transport properties. tue.nl

In the field of organic photovoltaics (OPVs), materials derived from indole serve as effective electron donor or hole-transporting materials (HTMs). researchgate.netrsc.orgnih.gov Small molecule acceptors for OPVs have been designed using a 1-hexyl-1H-indole unit as an electron donor, demonstrating the versatility of this core structure. rsc.org In one instance, an acceptor molecule, Y18-ID, which incorporates a 1-hexyl-1H indole donor unit, achieved a power conversion efficiency of 15.25% with a low energy loss, highlighting the potential of this building block in high-performance solar cells. rsc.org

Indole-based materials are widely explored for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net For OFETs, high charge carrier mobility is a primary requirement. The rigid and planar structure of fused indole systems can lead to strong intermolecular π-π interactions, facilitating efficient charge transport. The introduction of N-alkyl chains, such as the hexyl group, is a well-established method to enable solution-processing of these materials for fabricating OFETs. researchgate.net

In the context of OLEDs, indole derivatives can be employed as host materials or as part of the emissive layer. chim.it By functionalizing the indole core, the emission color and efficiency can be tuned. For instance, four-winged propeller-shaped molecules containing indole substituents have been investigated as blue emitters for OLEDs. uri.edu The N-hexyl group would again be beneficial in these systems for ensuring good film formation from solution.

Chemical Sensing and Probe Development

The inherent fluorescence of the indole scaffold makes it an excellent platform for the development of optical chemosensors. spectroscopyonline.comnih.gov These sensors are designed to detect specific analytes, such as metal ions or anions, through a measurable change in their optical properties (color or fluorescence).

An optical chemosensor typically consists of two main components: a fluorophore (the signaling unit) and a receptor (the binding unit). The indole moiety serves as a robust and sensitive fluorophore. spectroscopyonline.com A receptor site, designed to selectively bind with a target analyte, is covalently linked to the indole core.

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). nih.gov For example, a sensor might be designed where the receptor quenches the indole fluorescence in its unbound state via PET. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence signal. nih.gov

While the N-H proton of an unsubstituted indole can act as a hydrogen-bond donor for anion sensing, the presence of the N-hexyl group in this compound precludes this specific interaction. spectroscopyonline.com However, this building block can still be incorporated into more complex sensor designs where the indole unit primarily functions as the fluorophore, and a separate, appended receptor unit is responsible for analyte binding. The dibromo functionality allows for the straightforward synthetic attachment of such receptor groups via cross-coupling reactions.

Fluorescent and Colorimetric Sensing Platforms

The indole scaffold is a well-established component in the design of fluorescent and colorimetric sensors due to its inherent photophysical properties and the ease with which it can be functionalized. nih.gov Architectures derived from this compound are promising candidates for creating advanced sensing platforms. The electron-rich nature of the indole ring system can be modulated by the introduction of various functional groups, leading to sensors that exhibit changes in their fluorescence or color upon binding with specific analytes.

Organic heterocyclic compounds are valuable in the development of chemosensors because of their excellent photophysical characteristics, low detection limits, high selectivity, and adaptability in synthesis. nih.gov These compounds, containing donor atoms like nitrogen, oxygen, and sulfur, are highly significant due to their ability to interact with a range of metal ions, thereby generating detectable analytical signals. nih.gov The development of sensors for detecting metal ions is a growing area of research due to the need for simple and cost-effective devices for environmental and biological monitoring. nih.govgoogle.com

Derivatives of this compound can be conceptualized as key components in such sensors. For instance, the indole nitrogen can be part of a larger macrocyclic structure designed to selectively bind metal ions. The bromine atoms at the 2 and 5 positions can be substituted via cross-coupling reactions to introduce specific binding sites or signaling units. The hexyl group enhances solubility in organic media, which is advantageous for sensor preparation and application in non-aqueous environments.

A common strategy involves the "receptor-detector" model, where the indole derivative acts as a fluorophore (the detector). nih.gov When the receptor part of the molecule binds to an analyte, such as a metal ion, it can trigger mechanisms like Photoinduced Electron Transfer (PET), which alters the fluorescence output. For example, a sensor might be designed where the fluorescence is initially "off" due to PET. Upon binding to a target ion like Zn²⁺, the PET process can be inhibited, leading to a significant enhancement of fluorescence, thus signaling the presence of the ion. mdpi.com

The table below illustrates the sensing capabilities of various indole-based chemosensors for different metal ions, highlighting the versatility of the indole scaffold in sensor design.

| Sensor Moiety | Target Analyte(s) | Observed Change | Detection Limit |

| Dansyl-based derivative | Cr(VI) | Fluorescence suppression | - |

| Schiff-base from carbazole (B46965) | Fe³⁺ | - | - |

| Hydrazine derivative | - | - | - |

| Pyrazoloquinoline derivative | Zn²⁺ | 13-fold fluorescence increase | 1.93 x 10⁻⁷ M mdpi.com |

| 8-aminoquinoline derivative | Zn²⁺ | Fluorescence enhancement | 2.15 x 10⁻⁹ M mdpi.com |

This table is generated based on data from related indole and heterocyclic sensor systems to illustrate potential applications.

Corrosion Inhibition Studies (Focus on surface interaction mechanisms)

Indole and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comhw.ac.ukscilit.comnih.gov The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comhw.ac.uk The molecular structure of this compound, with its heteroatoms (N) and aromatic ring, makes it an excellent candidate for corrosion inhibition.

Adsorption Behavior of Indole Derivatives on Metal Surfaces

The primary mechanism of corrosion inhibition by indole derivatives is their adsorption onto the metal surface. hw.ac.uk This adsorption can occur through two main types of interactions: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it through protonated heteroatoms or via anions from the acid (e.g., Cl⁻, SO₄²⁻) that are already adsorbed on the surface.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The nitrogen atom in the indole ring and the π-electrons of the aromatic system can donate electrons to the vacant d-orbitals of the metal atoms. The presence of the N-hexyl group in this compound can further influence this adsorption. The long alkyl chain can increase the surface coverage and create a more compact and hydrophobic barrier, effectively repelling water and corrosive species.

The adsorption process is often described by adsorption isotherms, such as the Langmuir, Temkin, or Frumkin models, which relate the concentration of the inhibitor in the solution to the extent of surface coverage. mdpi.comtandfonline.com Studies on various indole derivatives have shown that their adsorption typically follows one of these models, indicating the formation of a protective monolayer on the metal surface. mdpi.comtandfonline.com For instance, the adsorption of some indole derivatives on steel has been found to obey the Langmuir isotherm. researchgate.net

Spectroscopic and Electrochemical Characterization of Interface Interactions

To understand the interaction between indole inhibitors and metal surfaces, various analytical techniques are employed.

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This method provides information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Indole derivatives often act as mixed-type inhibitors, meaning they suppress both reactions. mdpi.comresearchgate.netelectrochemsci.org The shift in the corrosion potential (Ecorr) can indicate whether the inhibitor has a more pronounced effect on the anodic or cathodic process. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the properties of the inhibitor film. hw.ac.ukmdpi.com An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor confirm the formation of an adsorbed protective layer on the metal surface. hw.ac.uk

The table below shows electrochemical data for mild steel in a 0.5 M H₂SO₄ solution with and without indole derivative inhibitors, demonstrating their effectiveness.

| Inhibitor | Concentration (ppm) | Corrosion Current Density (i_corr) (mA/cm²) | Inhibition Efficiency (%IE) |

| Blank | 0 | - | - |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | 90 | - | 76.2% mdpi.comscilit.comnih.gov |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | 90 | - | 81.2% mdpi.comscilit.comnih.gov |

Data adapted from studies on representative indole derivatives to illustrate typical performance.

Spectroscopic Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the inhibitor on the metal surface by detecting elements like N, C, and Br from the inhibitor molecule. It can also provide insight into the nature of the chemical bonds formed between the inhibitor and the metal. For example, analysis of the N 1s and Al 2p spectra has been used to confirm the adsorption of indole-2-carboxylic acid on aluminum alloy surfaces. mdpi.com

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy can identify the functional groups of the inhibitor involved in the adsorption process by observing shifts in their characteristic vibrational frequencies. mdpi.com

Catalysis and Organocatalysis

The indole framework is a prominent heterocyclic structure found in pharmaceuticals, natural products, and functional materials. acs.orgsioc-journal.cnnih.gov Consequently, derivatives of this compound are of great interest for applications in catalysis, both as ligands for transition metals and as organocatalysts themselves.

Development of Indole-Based Ligands for Transition Metal Catalysis

The indole scaffold is a versatile platform for ligand design, offering tunable steric and electronic properties. acs.org Ligands incorporating indole moieties have gained attention for their unique contributions to metal-catalyzed reactions. acs.org The nitrogen atom of the indole ring can coordinate with a transition metal center. Furthermore, the bromine atoms at the 2 and 5 positions of this compound serve as convenient handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a wide array of sophisticated ligands.

For example, indole-substituted N-heterocyclic carbene (NHC) ligands have shown excellent activity in palladium-catalyzed carbon-carbon bond formation reactions. acs.org Similarly, copper(I)-NHC complexes with indole-based ligands have been developed and explored for transformations like the hydrosilylation of carbonyl compounds and C-N coupling reactions. acs.org The development of chiral ligands based on the indole framework is also a significant area of research, aiming to achieve high enantioselectivity in asymmetric catalysis. acs.orgchemistryviews.org

Exploration of Indole Derivatives as Organocatalysts in Organic Transformations

While the indole core has been widely used in medicinal chemistry, its application in organocatalysis is a more recent but rapidly growing field. scilit.commdpi.com The indole N-H proton can act as a hydrogen bond donor, which is a key interaction in many organocatalytic transformations. scilit.com Although the N-H is absent in this compound due to the hexyl substitution, the core indole structure can be incorporated into more complex chiral molecules that function as organocatalysts.

Researchers have designed new organic species that combine an indole core with known chiral moieties, such as quaternary ammonium (B1175870) salts, diamines, and amino-ureas, to create novel organocatalysts. scilit.commdpi.com These catalysts are designed to be modular, allowing for rapid optimization for new asymmetric reactions. scilit.com The development of such indole-based organocatalysts opens up new possibilities for achieving a variety of organic transformations with high efficiency and stereoselectivity. acs.orgresearchgate.net

The table below provides examples of reactions where indole-based systems have been used in a catalytic capacity.

| Catalytic System | Reaction Type | Role of Indole Derivative |

| Indole-substituted NHC-Copper Complex | Hydrosilylation of carbonyls | Ligand for Cu(I) acs.org |

| Indole-substituted NHC-Copper Complex | C-N coupling | Ligand for Cu(I) acs.org |

| Chiral Indole-Amine | Electrophilic halogenation | Organocatalyst scilit.commdpi.com |

| Cobalt-Chiral Oxazoline Urea Complex | C-H Activation/Annulation | Preligand for Cobalt chemistryviews.org |

This table summarizes applications of various indole derivatives in catalysis to illustrate the potential roles of architectures derived from this compound.

Future Research Directions and Perspectives on 2,5 Dibromo 1 Hexyl 1h Indole Chemistry

Innovative Synthetic Strategies for Complex Indole (B1671886) Architectures

The development of novel synthetic methodologies to construct intricate molecular frameworks from the 2,5-dibromo-1-hexyl-1H-indole core is a primary area of future research. While traditional methods for indole synthesis exist, modern catalytic systems offer more efficient and selective pathways to complex derivatives. irjmets.com

Palladium-catalyzed cross-coupling reactions are a cornerstone for the elaboration of halogenated indoles. beilstein-journals.org Future work will likely focus on the selective functionalization of the C2 and C5 positions. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents, creating extended π-conjugated systems. rsc.org Similarly, Sonogashira coupling can be used to install alkyne moieties, which are valuable precursors for further transformations. uni-rostock.de Research into dual-ligand systems may facilitate cascade reactions, allowing for the rapid construction of complex polycyclic indole alkaloids. researchgate.net

Another promising avenue is the exploration of C-H activation reactions. chim.itchemistryviews.org These methods offer an atom-economical approach to functionalize the indole core without the need for pre-functionalized starting materials. chim.it While the C2 and C3 positions of the indole are typically more reactive, the development of new directing groups and catalysts could enable the selective functionalization of the C4, C6, and C7 positions of the benzene (B151609) ring of this compound, providing access to a wider range of structural diversity. rsc.orgnih.gov For example, a P(O)tBu2 group at the nitrogen can direct arylation to the C7 and C6 positions. nih.gov

Table 1: Comparison of Catalytic Systems for Indole Functionalization

| Reaction Type | Catalyst System | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | Synthesis of 5,7-diarylindoles in moderate to excellent yields under microwave heating. | Selective diarylation at C2 and C5 positions to create novel chromophores. | rsc.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Regioselective coupling at the 2-position of dibromoindoles. | Introduction of alkynyl groups for further derivatization or polymer synthesis. | uni-rostock.de |

| C-H Arylation | Ru-catalysis with boronic acids | Direct arylation at the C2 position of indoles, tolerating a wide range of functional groups. | Functionalization of the indole core without prior halogenation, though the target compound is already brominated. | chemistryviews.org |

| Reductive N-heteroannulation | Pd(OAc)₂ / PPh₃ | Synthesis of fused indoles under milder conditions than previous methods. | Construction of polycyclic systems by reacting with functionalized nitro compounds. | beilstein-journals.orgnih.gov |

Advanced Functionalization for Tailored Material Properties

The bromine atoms on this compound are key to its utility in creating materials with bespoke properties. Functionalization at these positions can significantly alter the electronic, optical, and self-assembly characteristics of the resulting molecules. rsc.org The introduction of electron-donating or electron-withdrawing groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org

Future research will likely explore a wide array of functional groups to append to the dibromoindole core. For instance, attaching thiophene (B33073) or other electron-rich heterocycles could lead to materials with enhanced charge transport properties. case.edu The incorporation of fluorinated substituents is another area of interest, as fluorine can improve metabolic stability and modify electronic properties. researchgate.net The development of one-pot, multi-functionalization strategies will be crucial for efficiently accessing a diverse library of derivatives. nih.govresearchgate.net

Table 2: Potential Functional Groups and Their Impact on Indole Properties

| Functional Group | Method of Introduction | Expected Impact on Properties | Potential Application | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl | Suzuki or Stille Coupling | Extends π-conjugation, tunes HOMO/LUMO levels, enhances fluorescence. | Organic electronics, fluorescent probes. | rsc.org |

| Alkynyl | Sonogashira Coupling | Provides a rigid linear linker for building larger structures, can undergo further reactions. | Precursor for polymers and macrocycles. | uni-rostock.de |

| Trifluoroethyl | Metal-free C-H functionalization | Increases lipophilicity and metabolic stability, modifies electronic properties. | Medicinal chemistry, materials science. | researchgate.net |

| Sulfoximine | One-pot bromination and sulfoximination | Introduces chirality and potential for new biological activities. | Asymmetric catalysis, pharmacology. | nih.gov |

Exploration of Supramolecular Assemblies and Nanostructured Materials

The ability of molecules to self-assemble into well-defined nanostructures is a key principle in bottom-up nanotechnology. This compound is a promising candidate for the construction of supramolecular materials due to the potential for various non-covalent interactions. The planar indole core can participate in π-π stacking, while the bromine atoms can engage in halogen bonding, a directional interaction that is increasingly being used in crystal engineering and supramolecular chemistry. rsc.org The N-hexyl group can provide the necessary van der Waals interactions and influence the packing of the molecules.

Future research in this area will focus on designing and synthesizing derivatives of this compound that can form specific supramolecular structures such as liquid crystals, organogels, or nanofibers. For example, the introduction of long alkyl chains at other positions on the indole ring could promote the formation of liquid crystalline phases. The synthesis of indole-based polymers could lead to new electrochromic materials. mdpi.com Furthermore, the compound could be used to functionalize nanoparticles, creating hybrid materials with novel properties. researchgate.net

Table 3: Intermolecular Interactions for Supramolecular Assembly

| Interaction | Description | Relevance to this compound | Reference |

|---|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The planar indole core can stack, leading to columnar or lamellar structures. | rsc.org |

| Halogen Bonding | A directional interaction between a halogen atom (Lewis acid) and a Lewis base. | The bromine atoms at C2 and C5 can act as halogen bond donors, directing the assembly of molecules. | rsc.org |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The N-hexyl group and any other alkyl substituents contribute to the overall packing and stability of the assembly. | rsc.org |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | While the N-H of the indole is alkylated, other functional groups introduced could participate in hydrogen bonding. | mdpi.com |

Enhanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new molecules and the prediction of their properties. rsc.orgnih.gov For this compound and its derivatives, computational studies can provide valuable insights into their geometric and electronic structures, as well as their photophysical properties. nih.govmdpi.com

Future research will heavily rely on computational modeling to guide synthetic efforts. DFT calculations can be used to predict the HOMO and LUMO energy levels, the absorption and emission spectra, and the charge transport properties of new derivatives before they are synthesized. chemrxiv.orgrsc.org This allows for the pre-screening of a large number of potential candidates and the selection of the most promising ones for experimental investigation. rsc.org Molecular dynamics simulations can be used to study the self-assembly behavior of these molecules and the morphology of the resulting nanostructures. researchgate.net The combination of experimental and computational approaches will be crucial for accelerating the discovery of new materials based on the this compound scaffold. mdpi.com

Table 4: Predictable Properties of Indole Derivatives using Computational Methods

| Property | Computational Method | Significance | Reference |

|---|---|---|---|

| Geometric Structure | DFT | Provides information on bond lengths, bond angles, and planarity, which influences packing and electronic properties. | mdpi.com |

| Electronic Properties (HOMO/LUMO) | DFT | Determines the electronic band gap, ionization potential, and electron affinity, which are crucial for electronic device performance. | chemrxiv.org |

| Photophysical Properties (Absorption/Emission Spectra) | Time-Dependent DFT (TD-DFT) | Predicts the color and fluorescence of the material, essential for applications in OLEDs and sensors. | nih.govnih.gov |

| Reaction Mechanisms | DFT | Helps to understand the pathways of chemical reactions, aiding in the optimization of synthetic procedures. | rsc.orgrsc.org |

Sustainable and Scalable Production Methods for Industrial Relevance

For any new material to have a real-world impact, its synthesis must be both sustainable and scalable. Future research on this compound will need to address these aspects. This involves the development of "green" synthetic routes that minimize waste, reduce energy consumption, and use environmentally benign reagents and solvents. researchgate.nettandfonline.com

Microwave-assisted synthesis is a promising technique for accelerating reactions and improving yields in indole synthesis. tandfonline.com The use of water or other green solvents, such as deep eutectic solvents, is also an area of active research. numberanalytics.com The development of highly efficient and recyclable catalysts is another key aspect of sustainable production. researchgate.net For large-scale production, flow chemistry offers several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for continuous manufacturing. nih.gov The application of these green chemistry and engineering principles will be essential for the eventual industrial application of materials derived from this compound. acs.org

Table 5: Comparison of Conventional and Green Synthesis Approaches for Indole Derivatives

| Aspect | Conventional Methods | Green Chemistry Approaches | Reference |

|---|---|---|---|

| Solvents | Often use toxic and volatile organic solvents (e.g., DMF, toluene). | Water, deep eutectic solvents, ionic liquids, or solvent-free conditions (grindstone chemistry). | numberanalytics.commedcraveonline.com |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasound. | tandfonline.com |

| Catalysts | Often require stoichiometric amounts of reagents or toxic catalysts. | Use of highly efficient, recyclable catalysts (e.g., nanocatalysts, solid acid catalysts). | researchgate.net |

| Process | Typically batch processes. | Flow chemistry for continuous manufacturing. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.